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Compound of Interest

Compound Name: 4-Chloro-5-methoxyquinoline

CAS No.: 1231761-14-0

Cat. No.: B037147

Get Quote

Executive Summary & Strategic Rationale
The quinoline scaffold represents a "privileged structure" in kinase inhibitor design, serving as

the core pharmacophore for approved drugs such as Bosutinib (Src/Abl), Lenvatinib (VEGFR),

and Cabozantinib (c-Met/VEGFR). While 6,7-dimethoxy substitution patterns are clinically

ubiquitous, the 4-Chloro-5-methoxyquinoline scaffold offers a distinct vector for Structure-

Activity Relationship (SAR) exploration.

Why this scaffold?

Reactivity: The chlorine atom at the C4 position is highly activated for Nucleophilic Aromatic

Substitution (

), facilitating rapid library generation via reaction with diverse amines.

Structural Novelty: unlike the common 6,7-substitution, the 5-methoxy group projects into the

"roof" of the ATP-binding pocket (often near the P-loop or solvent front), providing a unique
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handle to modulate selectivity and solubility without disrupting the critical hinge-binding motif.

Electronic Tuning: The electron-donating methoxy group at C5 enriches the electron density

of the pyridine ring, subtly altering the

of the N1 nitrogen, which acts as the primary Hydrogen Bond Acceptor (HBA) to the kinase
hinge region.

Chemical Biology & Mechanism of Action[2]
To effectively utilize this building block, one must understand its projected binding mode. In

Type I kinase inhibitors, the quinoline core mimics the adenine ring of ATP.

Predicted Binding Topology
N1 (Quinoline Nitrogen): Forms a critical H-bond with the backbone amide NH of the Hinge

Region.[1]

C4-Substituent (Amine): The NH introduced via

acts as an H-bond donor to the hinge carbonyl. The attached group (R) occupies the
hydrophobic pocket.

C5-Methoxy: Projects towards the solvent interface or the Gatekeeper residue, depending on

the specific kinase isoform. This steric bulk can induce isoform selectivity by clashing with

larger gatekeeper residues.

Visualization: Interaction Map
The following diagram illustrates the logical flow of designing inhibitors around this scaffold.
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Caption: Logical flow from synthetic precursor to kinase binding interactions. The C5-OMe

provides a unique vector for selectivity optimization.

Experimental Protocols: Synthesis & Validation
The core utility of 4-Chloro-5-methoxyquinoline lies in its transformation into 4-

aminoquinolines. Below are two validated protocols: Method A (Thermal) for large-scale

synthesis and Method B (Microwave) for high-throughput library generation.

Protocol 1: Nucleophilic Aromatic Substitution ( )[1][4]
[5]
Reagents Required:

Substrate: 4-Chloro-5-methoxyquinoline (1.0 equiv)

Nucleophile: Substituted Aniline or Aliphatic Amine (1.1 – 1.5 equiv)
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Solvent: Isopropanol (iPrOH) or 2-Butanol (high boiling point alcohols promote proton

transfer).

Catalyst (Optional): HCl (cat.) or TFA (Protonation of N1 activates the C4-Cl bond).

Method A: Thermal Reflux (Scale: 100 mg – 5 g)
Dissolution: Dissolve 4-Chloro-5-methoxyquinoline (1.0 equiv) in anhydrous iPrOH

(concentration ~0.2 M).

Addition: Add the amine nucleophile (1.1 equiv).

Activation:Critical Step: If the nucleophile is a weak base (e.g., electron-deficient aniline),

add 1-2 drops of conc. HCl to catalyze the reaction.

Reflux: Heat the mixture to reflux (

) for 4–12 hours.

Checkpoint: Monitor by LCMS. The starting material (Cl-SM) usually elutes later than the

product (polar amine). Look for the mass shift

.

Workup:

Cool to room temperature.

Precipitation: In many cases, the product precipitates as the hydrochloride salt. Filter and

wash with cold ether.

Alternative: If no precipitate, remove solvent in vacuo, redissolve in DCM, wash with

saturated

(to free base), dry over

, and concentrate.[2]

Method B: Microwave Assisted (Library Scale: 10–50 mg)
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Setup: In a microwave vial, combine scaffold (1.0 equiv), amine (1.5 equiv), and iPrOH (2

mL).

Irradiation: Heat at

for 15–30 minutes (High absorption setting).

Purification: Evaporate solvent directly and purify via Prep-HPLC (Reverse Phase C18,

Water/Acetonitrile + 0.1% Formic Acid).

Protocol 2: Structural Validation (QC)
Ensure the chlorine displacement is complete.

Feature
4-Chloro-5-
methoxyquinoline
(SM)

4-Amino-Product Note

LCMS (m/z)
~194/196 (3:1 ratio for

Cl isotope)
M+H of Product

Loss of Cl isotope

pattern is definitive.[2]

1H NMR (C4-H) No proton at C4. No proton at C4.

1H NMR (C3-H) Doublet ~7.4 ppm
Doublet shifts upfield

(~6.0–6.5 ppm)

Electron donation

from new amine

shields C3-H.

1H NMR (NH) Absent
Broad singlet (8.0–

10.0 ppm)

Exchangeable with

.

Biological Evaluation: Kinase Assay Protocol
Once synthesized, the inhibitors must be profiled. The following protocol uses a Time-Resolved

Fluorescence Resonance Energy Transfer (TR-FRET) format (e.g., LanthaScreen™), which is

robust for

determination.

Workflow Diagram
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Caption: Standard TR-FRET kinase assay workflow for profiling 4-aminoquinoline derivatives.

Detailed Steps:
Compound Preparation:

Prepare 10 mM stocks in 100% DMSO.

Perform 3-fold serial dilutions in DMSO (10 points).

Transfer to assay plate (384-well) to achieve final 1% DMSO concentration.

Enzyme Reaction:

Prepare Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM

, 1 mM EGTA, 0.01% Brij-35.

Add Kinase (e.g., EGFR, Src) at

concentration.

Add Substrate/ATP mix (ATP concentration should be at

for the kinase).

Incubate for 60 minutes at Room Temperature (RT).

Detection:

Add EDTA (to stop reaction) and Eu-labeled antibody specific to the phosphorylated

substrate.

Incubate 1 hour at RT.
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Data Analysis:

Calculate Emission Ratio (

).

Fit data to Sigmoidal Dose-Response equation (Variable Slope) to determine

.[2]

Troubleshooting & Optimization
Issue Probable Cause Corrective Action

Low Yield (

)

Deactivation by 5-OMe steric

hindrance or electron donation.

Switch solvent to

Ethoxyethanol (higher temp) or

use Microwave (

). Add 1.0 eq TFA.

Insoluble Product Product forms HCl salt.

Wash solid with

to obtain free base, or

recrystallize from MeOH.

No Kinase Activity Compound aggregation.

Add 0.01% Triton X-100 to

assay buffer. Ensure

compound is soluble in DMSO

stock.

Poor Selectivity
5-OMe group not interacting

favorably.

Use the 5-OMe as a handle for

ether synthesis: Demethylate (

) to 5-OH, then alkylate with

larger groups to probe the

pocket.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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